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Introduction
Enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive

Complex 2 (PRC2), has long been characterized by its canonical function: the trimethylation of

histone H3 at lysine 27 (H3K27me3), leading to transcriptional repression of target genes. This

epigenetic silencing mechanism is crucial for normal development and cell differentiation.

However, a growing body of evidence has illuminated a more complex and multifaceted role for

EZH2 in cancer, revealing a suite of "non-canonical" functions that are independent of its

methyltransferase activity on histones and often occur outside of the PRC2 complex. These

non-canonical activities are increasingly recognized as critical drivers of tumorigenesis, tumor

progression, and the development of therapeutic resistance.

This technical guide provides an in-depth exploration of the non-canonical functions of EZH2 in

cancer. It is designed for researchers, scientists, and drug development professionals seeking

a comprehensive understanding of these alternative mechanisms to inform novel therapeutic

strategies that look beyond the catalytic inhibition of EZH2. We will delve into the molecular

details of EZH2's roles as a transcriptional co-activator, its methylation of non-histone

substrates, and its emerging cytoplasmic functions, supported by quantitative data, detailed

experimental protocols, and visual representations of key pathways and workflows.
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Non-Canonical Functions of EZH2: A Multi-faceted
Oncogenic Driver
The non-canonical activities of EZH2 can be broadly categorized into three main areas:

Transcriptional Co-activation: In a striking departure from its repressive role, EZH2 can

function as a transcriptional co-activator. This activity is independent of its H3K27

methyltransferase function and the core PRC2 components. EZH2 achieves this by directly

interacting with and recruiting other transcription factors and co-activators to the promoters

of oncogenes, thereby driving their expression.

Methylation of Non-Histone Substrates: EZH2's methyltransferase activity is not restricted to

histones. It can also methylate a variety of non-histone proteins, including transcription

factors and signaling molecules. This post-translational modification can alter the stability,

localization, and activity of these proteins, ultimately impacting downstream signaling

pathways that are critical for cancer cell proliferation, survival, and metastasis.

Cytoplasmic Functions: While predominantly a nuclear protein, EZH2 has been detected in

the cytoplasm of cancer cells. In this compartment, it can methylate cytoplasmic proteins,

influencing cellular processes such as cytoskeletal dynamics, cell adhesion, and motility,

thereby contributing to the invasive and metastatic potential of tumors.

The functional switch between canonical and non-canonical activities is often regulated by

post-translational modifications (PTMs) of EZH2 itself, such as phosphorylation by upstream

kinases like AKT and JAK3. These PTMs can alter EZH2's conformation, subcellular

localization, and protein-protein interactions, dictating its functional output in a context-

dependent manner.

Quantitative Data on Non-Canonical EZH2 Functions
To provide a clearer understanding of the impact of non-canonical EZH2 activities, the following

tables summarize key quantitative data from various studies.

Table 1: EZH2 as a Transcriptional Co-activator -
Regulation of Gene Expression
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Cancer Type
Interacting
Factor(s)

Target Gene(s)

Fold Change
in Gene
Expression
(upon EZH2
modulation)

Reference

ER-negative

Breast Cancer

RelA/RelB (NF-

κB)
IL6, TNF

Downregulation

upon EZH2

knockdown

[1][2]

Castration-

Resistant

Prostate Cancer

Androgen

Receptor (AR)
PSA, TMPRSS2

Downregulation

of AR-target

genes upon

EZH2

knockdown

[3]

ER+ Breast

Cancer

Estrogen

Receptor α

(ERα), β-catenin

c-Myc, Cyclin D1

Downregulation

upon EZH2

knockdown

[4]

Acute Myeloid

Leukemia
c-Myc, p300

Oncogenic

targets

Downregulation

upon EZH2

degradation

[5]

Table 2: Methylation of Non-Histone Substrates by EZH2
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Substrate Cancer Type
Methylation
Site(s)

Functional
Consequence

Reference

STAT3 Glioblastoma K180

Enhanced

STAT3 activity

and

tumorigenicity

[3]

STAT3 Colon Carcinoma
K49

(dimethylation)

Activation of IL6-

STAT3

transcriptional

program

[3]

RORα Breast Cancer

K38

(monomethylatio

n)

Ubiquitination

and degradation

by DCAF1

[2][6]

GATA4
Rhabdomyosarc

oma
K299

Attenuated

transcriptional

activity

[3]

Androgen

Receptor (AR)
Prostate Cancer Not specified

Modulation of AR

recruitment to

target genes

[7]

PLZF
Natural Killer/T-

cell Lymphoma
K430

Ubiquitination

and degradation
[8]

G9a
Drug-tolerant

cancer cells
K185

Enhanced

recruitment of

repressive

complexes

[9]

PARP1 Prostate Cancer K607
Regulation of

PARP1 activity
[10]

Table 3: Impact of EZH2 Inhibitors on Non-Canonical
Functions
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Inhibitor
Cancer Cell
Line

Assay IC50 Value

Non-
Canonical
Function
Targeted

Reference

GSK126

Endometrial

Cancer

(Ishikawa)

Proliferation 0.9 ± 0.6 µM

Proliferation

(downstream

of non-

canonical

targets)

[1]

EPZ-6438

(Tazemetosta

t)

Lymphoma

(WSU-

DLCL2)

H3K27me3

reduction
9 nM

Canonical

function

(used as a

comparator)

[11]

EPZ-6438

(Tazemetosta

t)

Lymphoma

(WSU-

DLCL2)

Proliferation
11 days: ~50

nM

Proliferation

(downstream

of non-

canonical

targets)

[11]

GSK343

Oral

Squamous

Cell

Carcinoma

Not specified Not specified

Modulation of

Wnt/β-catenin

and

inflammatory

pathways

[12]

Key Signaling Pathways and Experimental
Workflows
Visualizing the complex interactions and experimental approaches used to study non-canonical

EZH2 functions is crucial for a deeper understanding. The following diagrams, generated using

the DOT language for Graphviz, illustrate key signaling pathways and a general experimental

workflow.

Signaling Pathways
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Caption: Non-canonical signaling pathways of EZH2 in tumorigenesis.

Experimental Workflow for Investigating Non-Canonical
EZH2 Activity
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Caption: A general experimental workflow to study non-canonical EZH2 functions.
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Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of non-

canonical EZH2 functions.

Co-Immunoprecipitation (Co-IP) for EZH2 and Interacting
Transcription Factors
Objective: To identify and validate the physical interaction between EZH2 and a putative

transcription factor partner (e.g., AR, STAT3, NF-κB).

Materials:

Cancer cell lines of interest

Cell lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)

Antibody against EZH2 for immunoprecipitation

Antibody against the transcription factor of interest for western blotting

Protein A/G magnetic beads

Wash buffer (e.g., PBS with 0.1% Tween-20)

Elution buffer (e.g., glycine-HCl, pH 2.5 or Laemmli buffer)

SDS-PAGE gels and western blotting apparatus

Protocol:

Cell Lysis:

Culture cells to 80-90% confluency.

Wash cells twice with ice-cold PBS.

Lyse cells in ice-cold lysis buffer for 30 minutes on a rocker at 4°C.
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Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

Transfer the supernatant (whole-cell extract) to a new pre-chilled tube.

Determine protein concentration using a BCA assay.

Immunoprecipitation:

Pre-clear the lysate by incubating with protein A/G magnetic beads for 1 hour at 4°C on a

rotator.

Remove the beads and incubate 1-2 mg of the pre-cleared lysate with 2-5 µg of the anti-

EZH2 antibody or control IgG overnight at 4°C with gentle rotation.

Add fresh protein A/G magnetic beads to the antibody-lysate mixture and incubate for 2-4

hours at 4°C.

Wash the beads three to five times with ice-cold wash buffer.

Elution and Western Blotting:

Elute the protein complexes from the beads by adding elution buffer or by boiling in

Laemmli sample buffer for 5 minutes.

Separate the eluted proteins by SDS-PAGE.

Transfer the proteins to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the transcription factor of

interest overnight at 4°C.

Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12415536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chromatin Immunoprecipitation-Sequencing (ChIP-seq)
for EZH2 on Active Promoters
Objective: To identify the genome-wide binding sites of EZH2, particularly at the promoters of

actively transcribed genes.

Materials:

Cancer cell lines of interest

Formaldehyde (for cross-linking)

Glycine (to quench cross-linking)

ChIP lysis buffer

Sonication equipment

Antibody against EZH2 for ChIP

Protein A/G magnetic beads

ChIP wash buffers (low salt, high salt, LiCl)

Elution buffer

RNase A and Proteinase K

DNA purification kit

Next-generation sequencing platform

Protocol:

Cross-linking and Chromatin Preparation:

Cross-link proteins to DNA by adding formaldehyde to the cell culture medium to a final

concentration of 1% and incubating for 10 minutes at room temperature.
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Quench the reaction by adding glycine to a final concentration of 125 mM.

Wash cells with ice-cold PBS and harvest.

Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

Immunoprecipitation:

Pre-clear the chromatin with protein A/G magnetic beads.

Incubate the pre-cleared chromatin with the anti-EZH2 antibody or control IgG overnight at

4°C.

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

Wash the beads sequentially with low salt, high salt, and LiCl wash buffers.

Elution, Reverse Cross-linking, and DNA Purification:

Elute the chromatin from the beads.

Reverse the cross-links by incubating at 65°C overnight with NaCl.

Treat with RNase A and Proteinase K to remove RNA and protein.

Purify the DNA using a DNA purification kit.

Library Preparation and Sequencing:

Prepare a sequencing library from the purified ChIP DNA.

Perform high-throughput sequencing.

Analyze the sequencing data to identify EZH2 binding peaks and associate them with

gene promoters, particularly those of actively transcribed genes (often marked by

H3K4me3 or H3K27ac).

In Vitro Kinase Assay for EZH2 Phosphorylation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12415536?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine if a specific kinase can directly phosphorylate EZH2.

Materials:

Recombinant purified EZH2 protein

Recombinant active kinase of interest

Kinase assay buffer

[γ-³²P]ATP or cold ATP and a phospho-specific antibody

SDS-PAGE gels and autoradiography film or western blotting apparatus

Protocol:

Kinase Reaction:

Set up the kinase reaction in a microcentrifuge tube containing kinase assay buffer,

recombinant EZH2, and the active kinase.

Initiate the reaction by adding [γ-³²P]ATP (for radioactive detection) or cold ATP (for

western blot detection).

Incubate the reaction at 30°C for 30-60 minutes.

Stop the reaction by adding SDS-PAGE loading buffer.

Detection of Phosphorylation:

Radioactive Detection:

Separate the reaction products by SDS-PAGE.

Dry the gel and expose it to autoradiography film to visualize the phosphorylated EZH2.

Western Blot Detection:

Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
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Probe the membrane with a phospho-specific antibody that recognizes the

phosphorylated form of the predicted site on EZH2.

Detect the signal using a secondary antibody and ECL.

Conclusion and Future Directions
The discovery of non-canonical EZH2 functions has fundamentally changed our understanding

of its role in cancer. It is no longer sufficient to view EZH2 solely as a component of the

repressive PRC2 complex. Its abilities to act as a transcriptional co-activator, to methylate non-

histone proteins, and to function in the cytoplasm highlight its versatility as an oncogenic driver.

This expanded understanding has significant implications for drug development. While catalytic

inhibitors of EZH2 have shown promise in certain contexts, particularly in cancers with EZH2

gain-of-function mutations, their efficacy may be limited in tumors where non-canonical,

methyltransferase-independent functions of EZH2 are predominant. This underscores the need

for novel therapeutic strategies that can target these non-canonical activities. The development

of proteolysis-targeting chimeras (PROTACs) that induce the degradation of the entire EZH2

protein, thereby ablating both its canonical and non-canonical functions, represents a

promising avenue of investigation.

Future research should continue to unravel the complexities of non-canonical EZH2 signaling.

Key areas of focus should include:

Identifying the full spectrum of EZH2's non-histone substrates and interacting partners in

different cancer types.

Elucidating the upstream signaling pathways and post-translational modifications that

regulate the switch between EZH2's canonical and non-canonical functions.

Developing and validating biomarkers to identify patient populations who are most likely to

benefit from therapies targeting non-canonical EZH2 activities.

By embracing this more nuanced view of EZH2 biology, the research and drug development

communities can pave the way for more effective and personalized cancer therapies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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